molecular formula C3H4N2O3 B043812 5-Hydroxyhydantoin CAS No. 29410-13-7

5-Hydroxyhydantoin

Cat. No. B043812
CAS RN: 29410-13-7
M. Wt: 116.08 g/mol
InChI Key: WYLUZALOENCNQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Hydroxyhydantoin and its derivatives can be achieved through different chemical pathways. A notable method involves a tandem reaction approach developed for the synthesis of 5-hydroxyhydantoins from the ring-opening of isatins, indicating a straightforward process with mild reaction conditions and good yields (Lei Li et al., 2017). Another efficient synthesis pathway of 5-hydroxyhydantoin derivatives reported involves the reaction of α-ketoacids with commercially available carbodiimides under mild conditions, highlighting a green procedure due to the economy of atoms (Rosa L. Meza-León et al., 2016).

Molecular Structure Analysis

The molecular structure of 5-Hydroxyhydantoin and its interactions with DNA bases has been studied, providing insights into its hydrogen bonding interactions. A study exploring the hydrogen bonding base pairs involving 5-Hydroxyhydantoin bound to DNA bases like adenine, cytosine, guanine, and thymine revealed its potential significance in understanding the molecular interactions and stability of these base pairs (Z. Qiu et al., 2011).

Chemical Reactions and Properties

5-Hydroxyhydantoin undergoes various chemical reactions, showcasing its versatile chemical properties. The compound's ability to participate in reactions such as isomerization into different forms, including α-furanose, β-furanose, α-pyranose, and β-pyranose anomers, highlights its dynamic chemical nature (Anum Ali et al., 2016).

Physical Properties Analysis

The physical properties of 5-Hydroxyhydantoin, including its thermal behavior and polymorphs, have been characterized. Studies involving differential scanning calorimetry, polarized light thermal microscopy, and Raman spectroscopy identified different polymorphs of 5-Hydroxyhydantoin, providing valuable information on its physical characteristics (Bernardo A. Nogueira et al., 2017).

Chemical Properties Analysis

The chemical properties of 5-Hydroxyhydantoin, such as its reactivity and potential as a precursor in various chemical transformations, have been explored. Its ability to undergo a wide range of reactions, including Diels-Alder, epoxidation, and methanol addition, underlines the compound's chemical versatility and potential applications in synthetic chemistry (J. Fraile et al., 2011).

Scientific Research Applications

  • Scientific Field: Biochemistry

    • Application Summary : 5-Hydroxyhydantoin is an oxidation product of 2′-deoxycytidine . If not repaired, it may be processed by DNA polymerases that induce mutagenic processes .
    • Results or Outcomes : The results of these processes can lead to mutations, which can have various biological implications .
  • Scientific Field: Organic Chemistry

    • Application Summary : Hydantoins, including 5-Hydroxyhydantoin, are important scaffolds in natural products and pharmaceuticals . They have been used in various synthetic strategies developed through functionalization .
    • Methods of Application : The methods of application involve chemical synthesis, particularly functionalization . The exact procedures and technical details would depend on the specific synthetic strategy being used.
    • Results or Outcomes : The outcomes of these synthetic strategies are various derivatives of hydantoins, which have versatile applications in various fields of science .
  • Scientific Field: Genetics

    • Application Summary : 5-Hydroxyhydantoin is an oxidation product of 2′-deoxycytidine . If not repaired, it may be processed by DNA polymerases that induce mutagenic processes .
    • Methods of Application : Synthetic oligonucleotides that contained a unique 5-hydroxyhydantoin nucleobase were used as probes for repair studies involving several E. coli, yeast and human purified DNA N-glycosylases .
    • Results or Outcomes : The results of these processes can lead to mutations, which can have various biological implications .
  • Scientific Field: Pharmaceutical Chemistry

    • Application Summary : The hydantoin group, including 5-Hydroxyhydantoin, can be found in several medicinally important compounds . Hydantoin derivatives form a class of anticonvulsants .
    • Methods of Application : The methods of application involve chemical synthesis, particularly functionalization . The exact procedures and technical details would depend on the specific synthetic strategy being used.
    • Results or Outcomes : The outcomes of these synthetic strategies are various derivatives of hydantoins, which have versatile applications in various fields of science .
  • Scientific Field: DNA Research

    • Application Summary : 5-Hydroxyhydantoin is an oxidation product of 2′-deoxycytidine . If not repaired, it may be processed by DNA polymerases that induce mutagenic processes .
    • Methods of Application : Synthetic oligonucleotides that contained a unique 5-hydroxyhydantoin nucleobase were used as probes for repair studies involving several E. coli, yeast and human purified DNA N-glycosylases .
    • Results or Outcomes : The results of these processes can lead to mutations, which can have various biological implications .
  • Scientific Field: Chemical Research

    • Application Summary : 5-Hydroxyhydantoin is a chemical compound that can be used in various chemical reactions .
    • Methods of Application : The methods of application involve chemical synthesis . The exact procedures and technical details would depend on the specific synthetic strategy being used.
    • Results or Outcomes : The outcomes of these synthetic strategies are various derivatives of hydantoins, which have versatile applications in various fields of science .

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

5-Hydroxyhydantoin has been detected in cancer cells and ancient DNA . This suggests that it could be a potential target for future research in these areas.

properties

IUPAC Name

5-hydroxyimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O3/c6-1-2(7)5-3(8)4-1/h1,6H,(H2,4,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLUZALOENCNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400049
Record name 5-HYDROXYHYDANTOIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxyhydantoin

CAS RN

29410-13-7
Record name 5-Hydroxyhydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29410-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxyhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029410137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-HYDROXYHYDANTOIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXYHYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53RWX86RYV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
544
Citations
J Rivière, K Klarskov, JR Wagner - Chemical research in …, 2005 - ACS Publications
… For example, the excision of isodialuric acid and 5-hydroxyhydantoin by Escherichia coli … products including two diastereomers of 5-hydroxyhydantoin and their corresponding α-hydroxy…
Number of citations: 25 pubs.acs.org
J Rivière, F Bergeron, S Tremblay… - Journal of the …, 2004 - ACS Publications
… Finally, the dialuric acid derivatives were observed to undergo subsequent decomposition into the corresponding 5-hydroxyhydantoin derivatives. Studies of a trinucleotide containing 5-…
Number of citations: 33 pubs.acs.org
D Gasparutto, E Muller, S Boiteux, J Cadet - Biochimica et Biophysica Acta …, 2009 - Elsevier
… Thus, determination of the biological role of 5-hydroxyhydantoin and 5-methyl-5-hydroxyhydantoin bases has been made possible by the synthesis of site-specific modified …
Number of citations: 25 www.sciencedirect.com
E Muller, D Gasparutto, C Lebrun… - European Journal of …, 2001 - Wiley Online Library
The insertion of the (5R*) and (5S*) diastereoisomers of 1‐[2‐deoxy‐β‐D‐erythro‐pentofuranosyl]‐5‐hydroxyhydantoin (1) − a major oxidation product of 2′‐deoxycytidine upon …
A Ali, JR Wagner - Chemical Research in Toxicology, 2016 - ACS Publications
… Because of the importance of 5-hydroxyhydantoin modifications in the oxidation of DNA by … The isomerization of 5-hydroxyhydantoin nucleosides opens up the possibility that they may …
Number of citations: 3 pubs.acs.org
M YAMAGISHI, Y YAMADA, K OZAKI, J TANI… - Chemical and …, 1991 - jstage.jst.go.jp
Reaction of 1-ethoxycarbonylisatin (1b) with urea gave 5-(2-ethoxycarbonylaminophenyl)-5-hydroxyhydantoin (4b) in a good yield. Treatment of 4b with several amines directly gave the …
Number of citations: 8 www.jstage.jst.go.jp
C Menor‐Salván… - Chemistry–A European …, 2013 - Wiley Online Library
… of glyoxylic acid from glyoxal (or by the photooxidation of other acetylene-derived precursors, as acetic acid), in the presence of urea leads to the formation of 5-hydroxyhydantoin and …
KS Kasprzak, P Jaruga, TH Zastawny, SL North… - …, 1997 - academic.oup.com
… (by 128% at day 1); and 5-hydroxyhydantoin (by 39% in terms of the overall … 5-hydroxyhydantoin. In kidneys, the levels of only three damaged bases, 8-oxoguanine, 5-hydroxyhydantoin …
Number of citations: 77 academic.oup.com
JR Wagner, GS Madugundu… - Chemical Research in …, 2021 - ACS Publications
… (5mC)) was the corresponding 5-hydroxyhydantoin derivative after complete digestion of … ) were formed with a lower yield than 5-hydroxyhydantoin derivatives. In addition, several …
Number of citations: 17 pubs.acs.org
G Dryhurst, BH Hansen, EB Harkins - Journal of Electroanalytical Chemistry …, 1970 - Elsevier
… Hladik ~ has postulated that parabanic acid is reduced at mercury electrodes in a two-electron, two-proton reaction to 5-hydroxyhydantoin, although this was supported only by the value …
Number of citations: 16 www.sciencedirect.com

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